molecular formula C4H10FN B3263324 4-Fluorobutan-1-amine CAS No. 372-92-9

4-Fluorobutan-1-amine

Cat. No.: B3263324
CAS No.: 372-92-9
M. Wt: 91.13 g/mol
InChI Key: CULGXMIWFKMPMB-UHFFFAOYSA-N
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Description

4-Fluorobutan-1-amine is an organic compound with the molecular formula C4H10FN It is a primary amine where the amine group is attached to a butane chain substituted with a fluorine atom at the fourth position

Scientific Research Applications

4-Fluorobutan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition studies.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorobutan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-fluorobutanol with ammonia or an amine under appropriate conditions. Another method includes the reduction of 4-fluorobutanenitrile using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be employed.

Major Products:

    Oxidation: Formation of 4-fluorobutanamide or 4-fluorobutanenitrile.

    Reduction: Formation of butylamine derivatives.

    Substitution: Formation of azido or thiol-substituted butylamines.

Mechanism of Action

The mechanism of action of 4-fluorobutan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, affecting its bioavailability and activity.

Comparison with Similar Compounds

    4-Chlorobutan-1-amine: Similar structure but with a chlorine atom instead of fluorine.

    4-Bromobutan-1-amine: Contains a bromine atom in place of fluorine.

    4-Iodobutan-1-amine: Iodine-substituted analog.

Uniqueness: 4-Fluorobutan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions, making it valuable in various applications.

Properties

IUPAC Name

4-fluorobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10FN/c5-3-1-2-4-6/h1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULGXMIWFKMPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCF)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

91.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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